methyl 2-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 2-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and an amino group
Scientific Research Applications
Methyl 2-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, which is then reacted with methyl 2-bromoacetate to form the intermediate compound. This intermediate is subsequently coupled with 2-aminobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzoate ester.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Mechanism of Action
The mechanism of action of methyl 2-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Methyl 2-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the benzoate ester differentiates it from other triazole derivatives, potentially enhancing its stability and reactivity .
Properties
IUPAC Name |
methyl 2-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-26-17(25)13-9-5-6-10-14(13)20-15(24)11-27-18-22-21-16(23(18)19)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKQUJRMBMCDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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